molecular formula C25H28N2O6 B7744110 3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B7744110
M. Wt: 452.5 g/mol
InChI Key: IGHZHTJGJRJOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the substituent groups.

    Substitution: The compound can participate in substitution reactions where one or more substituent groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-DIMETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE
  • 3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,5-DICARBOXYLATE

Uniqueness

3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

diethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-5-32-24(28)17-8-9-20-18(14-17)23(19(15-27-20)25(29)33-6-2)26-12-11-16-7-10-21(30-3)22(13-16)31-4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZHTJGJRJOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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